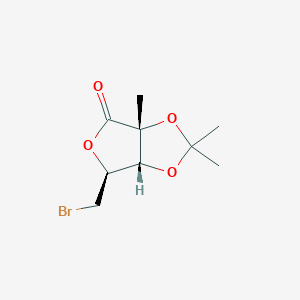
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone, abbreviated as 5-Bromo-MDR, is a synthetic compound with a wide range of applications in the scientific research field. It is a brominated form of the natural product, ribonic acid, and can be synthesized using a variety of methods. 5-Bromo-MDR has been found to exhibit unique biochemical and physiological effects, as well as providing a range of advantages and limitations for laboratory experiments.
科学研究应用
5-Bromo-MDR has a wide range of applications in the scientific research field. It has been used as a tool to investigate the mechanism of action of enzymes, as well as to study the structure and function of proteins. 5-Bromo-MDR has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 5-Bromo-MDR has been used to study the structure and function of carbohydrates, such as glycoproteins and glycans.
作用机制
The mechanism of action of 5-Bromo-MDR is not fully understood. However, it is thought to interact with proteins, nucleic acids, and carbohydrates through hydrogen bonding and electrostatic interactions. 5-Bromo-MDR is also thought to interact with enzymes, and may act as an inhibitor or activator of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-MDR are not fully understood. However, it is thought to have a range of effects on proteins, nucleic acids, and carbohydrates. 5-Bromo-MDR has been found to interact with DNA and RNA in a manner that can lead to the formation of new structures, and may also affect the stability and function of proteins. In addition, 5-Bromo-MDR has been found to interact with carbohydrates in a manner that can lead to the formation of new structures, and may also affect the stability and function of glycans.
实验室实验的优点和局限性
5-Bromo-MDR has a range of advantages and limitations for laboratory experiments. One of the major advantages of 5-Bromo-MDR is its stability, which allows it to be stored and used for long periods of time. In addition, 5-Bromo-MDR is relatively easy to synthesize, and can be synthesized using a variety of methods. However, 5-Bromo-MDR is not soluble in water, and must be dissolved in an organic solvent prior to use.
未来方向
There are a number of potential future directions for the use of 5-Bromo-MDR in scientific research. These include the use of 5-Bromo-MDR to study the structure and function of enzymes and proteins, as well as to study the structure and function of nucleic acids and carbohydrates. In addition, 5-Bromo-MDR may be used to develop novel drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs and therapeutic agents. Furthermore, 5-Bromo-MDR may be used to develop new imaging agents and diagnostic tools, as well as to study the structure and function of cells and tissues. Finally, 5-Bromo-MDR may be used to study the structure and function of viruses and bacteria, as well as to study the mechanism of
合成方法
5-Bromo-MDR can be synthesized using a variety of methods, including the Mitsunobu reaction, the Diels-Alder reaction, and the Wittig reaction. The Mitsunobu reaction is a simple and efficient method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable base, such as pyridine or triethylamine. The Diels-Alder reaction is another efficient method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable diene, such as 1,3-butadiene or cyclopentadiene. The Wittig reaction is a more complex method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable Wittig reagent, such as phosphonium ylide or phosphorane.
属性
IUPAC Name |
(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZNYHYUVVXMM-HCVRKRLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

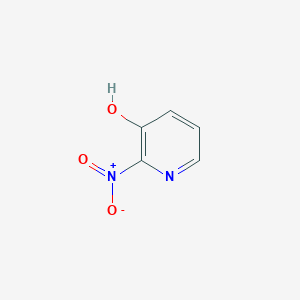
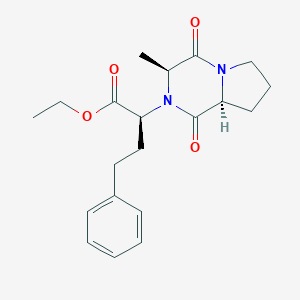
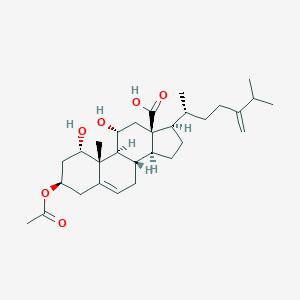
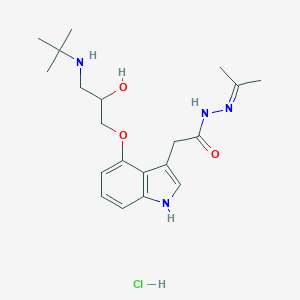





![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)



